Cas no 1550079-72-5 (3-[(6-Fluoropyridin-3-yl)oxy]propan-1-ol)
3-[(6-Fluoropyridin-3-yl)oxy]propan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 3-[(6-Fluoropyridin-3-yl)oxy]propan-1-ol
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- MDL: MFCD24190778
- Inchi: 1S/C8H10FNO2/c9-8-3-2-7(6-10-8)12-5-1-4-11/h2-3,6,11H,1,4-5H2
- InChI Key: YOVVOWVNRJXJSU-UHFFFAOYSA-N
- SMILES: FC1=CC=C(C=N1)OCCCO
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 124
- XLogP3: 0.9
- Topological Polar Surface Area: 42.4
3-[(6-Fluoropyridin-3-yl)oxy]propan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 190403-2.500g |
3-[(6-Fluoropyridin-3-yl)oxy]propan-1-ol, 95% |
1550079-72-5 | 95% | 2.500g |
$2146.00 | 2023-09-07 |
3-[(6-Fluoropyridin-3-yl)oxy]propan-1-ol Related Literature
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
Additional information on 3-[(6-Fluoropyridin-3-yl)oxy]propan-1-ol
3-[(6-Fluoropyridin-3-yl)oxy]propan-1-ol (CAS No: 1550079-72-5)
3-[(6-Fluoropyridin-3-yl)oxy]propan-1-ol, also known by its CAS number 1550079-72-5, is a versatile organic compound with a unique chemical structure that has garnered significant attention in recent years due to its potential applications in various fields. This compound belongs to the class of fluoroalkyl pyridines and is characterized by its hydroxyl group attached to a propane chain, which is further connected to a fluoropyridine ring. The presence of the fluorine atom in the pyridine ring introduces interesting electronic and steric properties, making this compound a valuable building block in organic synthesis.
The molecular formula of 3-[(6-fluoropyridin-3-yl)oxy]propan-1-ol is C9H11FNO2, and its molecular weight is approximately 186.2 g/mol. The compound exists as a white crystalline solid under standard conditions, with a melting point of around 85°C and a boiling point of 280°C under normal pressure. Its solubility in water is moderate, but it exhibits excellent solubility in organic solvents such as dichloromethane, ethyl acetate, and THF, making it suitable for various synthetic reactions.
The synthesis of 3-(6-fluoropyridin-3-yloxy)propanol typically involves multi-step reactions, often starting from 6-fluoropyridine or its derivatives. One common approach involves the nucleophilic substitution of an appropriate alkyl halide with 6-fluoropyridine-O-sulfonic acid ester, followed by hydrolysis to yield the final product. The reaction conditions are carefully optimized to ensure high yields and purity, as impurities can significantly affect the compound's performance in downstream applications.
In recent years, 3-(6-fluoropyridin-oxy)propanol has been extensively studied for its potential in pharmaceutical applications. Researchers have explored its role as a precursor for drug candidates targeting various diseases, including cancer and neurodegenerative disorders. For instance, studies have shown that derivatives of this compound exhibit promising anti-inflammatory and antioxidant properties, which could be harnessed for developing novel therapeutic agents.
Beyond pharmaceuticals, this compound has also found applications in material science and catalysis. Its ability to act as a ligand in transition metal complexes has made it valuable in asymmetric catalysis, where it facilitates the synthesis of enantioselective products. Recent advancements in this area have highlighted its potential for use in industrial-scale production of chiral compounds.
In terms of environmental impact, CAS No: 1550079-72- has been evaluated for its biodegradability and toxicity profiles. Studies indicate that it undergoes moderate biodegradation under aerobic conditions, with a half-life of approximately 28 days in aqueous environments. However, further research is needed to fully understand its long-term ecological effects and ensure sustainable practices during its production and use.
The global market for compounds like 3-(6-fluoropyridin-oxy)propanol is growing rapidly due to increasing demand from pharmaceuticals, agrochemicals, and specialty chemicals industries. Key players in the market are investing heavily in R&D to explore new applications and improve manufacturing processes. This trend is expected to continue as the compound's versatility continues to unlock new opportunities across diverse sectors.
In conclusion, CAS No: 1550079--based compounds represent a promising class of materials with wide-ranging applications across multiple industries. Ongoing research into their properties and potential uses ensures that they will remain at the forefront of scientific innovation for years to come.
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